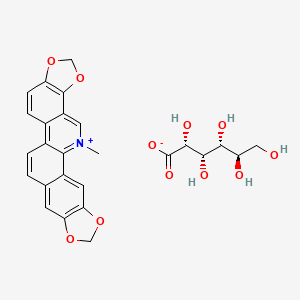
Sanguinarine (gluconate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sanguinarine (gluconate) is a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), Chelidonium majus (greater celandine), and others in the Papaveraceae family . It is known for its antimicrobial, anti-inflammatory, and anticancer properties . Sanguinarine (gluconate) has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sanguinarine (gluconate) can be synthesized through various chemical routes. One common method involves the extraction of sanguinarine from plant sources, followed by its conversion to the gluconate form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate sanguinarine from plant material . The isolated sanguinarine is then reacted with gluconic acid under controlled conditions to form sanguinarine (gluconate) .
Industrial Production Methods
Industrial production of sanguinarine (gluconate) involves large-scale extraction from plant sources, followed by purification and conversion to the gluconate form. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Sanguinarine (gluconate) undergoes various chemical reactions, including:
Oxidation: Sanguinarine can be oxidized to form oxysanguinarine, which has different biological properties.
Reduction: Reduction of sanguinarine can lead to the formation of dihydrosanguinarine.
Substitution: Sanguinarine can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxysanguinarine.
Reduction: Dihydrosanguinarine.
Substitution: Various sanguinarine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sanguinarine (gluconate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in lung cancer and other solid tumors.
Industry: Used in the production of antimicrobial agents and as a natural pesticide.
Wirkmechanismus
Sanguinarine (gluconate) exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the 2-ketogluconate pathway of glucose utilization in bacteria such as Pseudomonas aeruginosa, thereby interfering with bacterial metabolism and growth.
Anticancer Action: Regulates tumor-associated macrophages to prevent angiogenesis in lung cancer through the WNT/β-Catenin pathway.
Vergleich Mit ähnlichen Verbindungen
Sanguinarine (gluconate) is part of a group of quaternary benzo[c]phenanthridine alkaloids (QBAs), which include other compounds such as chelerythrine, chelidonine, and berberine . Compared to these compounds, sanguinarine (gluconate) is unique in its ability to inhibit the 2-ketogluconate pathway and its potent anticancer properties .
List of Similar Compounds
- Chelerythrine
- Chelidonine
- Berberine
Eigenschaften
Molekularformel |
C26H25NO11 |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C20H14NO4.C6H12O7/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-8H,9-10H2,1H3;2-5,7-11H,1H2,(H,12,13)/q+1;/p-1/t;2-,3-,4+,5-/m.1/s1 |
InChI-Schlüssel |
LUQSYLIFPGNCMW-IFWQJVLJSA-M |
Isomerische SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
Kanonische SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


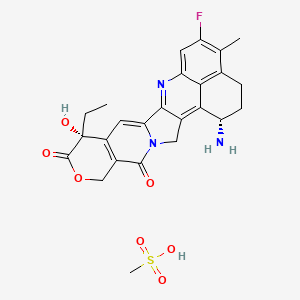
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
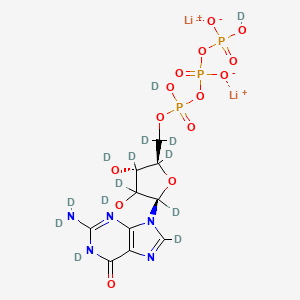
![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
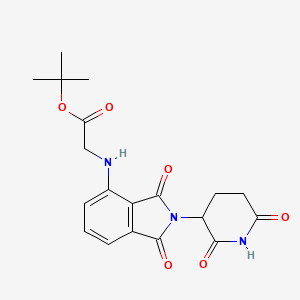
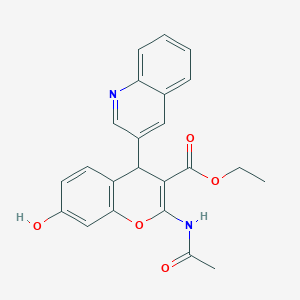
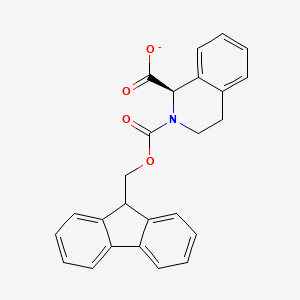
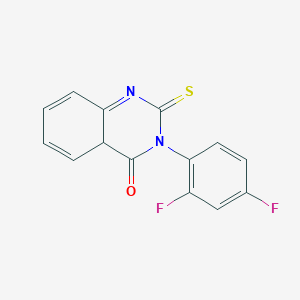
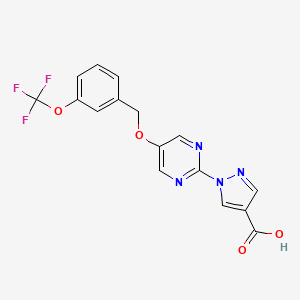
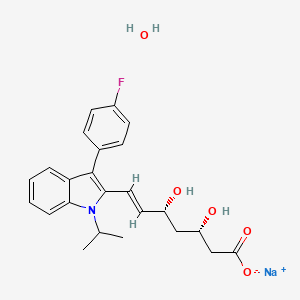
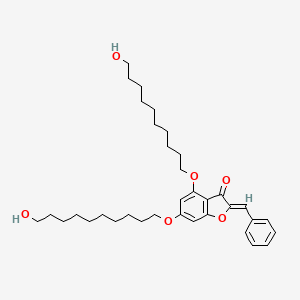
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
